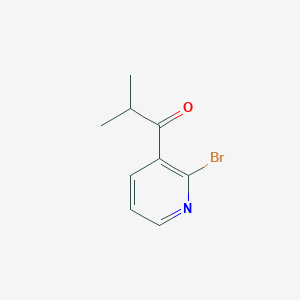![molecular formula C11H19NO4 B13038354 2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)
2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is a synthetic organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol This compound is characterized by a cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Boc-Protected Amino Group: The amino group is introduced via nucleophilic substitution, followed by protection with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Deprotected Amine: Resulting from Boc group removal.
Oxidized Derivatives: Depending on the oxidizing agent used.
Esters and Amides: Formed through substitution reactions.
Scientific Research Applications
2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-[cis-3-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid: Similar structure but with the amino group at a different position on the cyclobutyl ring.
Cyclobutylacetic acid derivatives: Various derivatives with different substituents on the cyclobutyl ring.
Uniqueness
2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |
InChI Key |
XEJQQXKDTNNNMU-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H]1CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


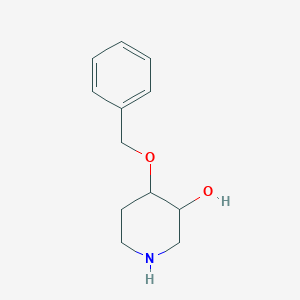

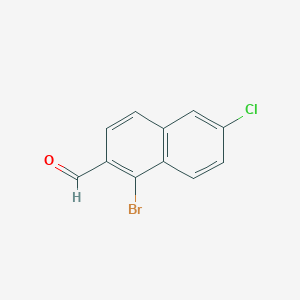
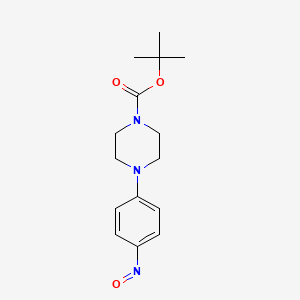
![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)
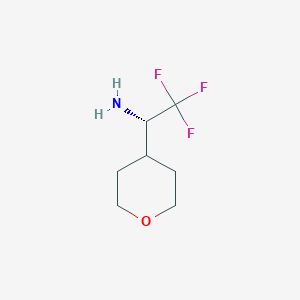
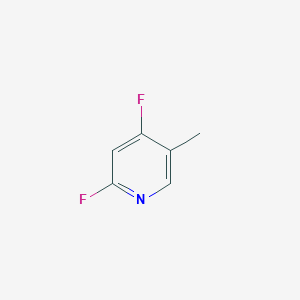
![(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038315.png)
![(E)-1,2-Bis(benzo[b]thiophen-5-yl)ethene](/img/structure/B13038321.png)
![Ethyl2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13038323.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13038325.png)
![3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)
